SBP-7455

Descripción general

Descripción

SBP-7455 es un potente inhibidor dual de alta afinidad y de administración oral de la cinasa 1 activadora de la autofagia similar a Unc-51 (ULK1) y la cinasa 2 activadora de la autofagia similar a Unc-51 (ULK2). Ha demostrado un potencial significativo en la inhibición de la autofagia, particularmente en el contexto de la investigación del cáncer de mama triple negativo (TNBC) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de SBP-7455 implica múltiples pasos, comenzando con precursores disponibles comercialmente. Los pasos clave incluyen:

Formación de la estructura principal: La estructura principal de this compound se sintetiza a través de una serie de reacciones de condensación y ciclización.

Modificaciones de grupos funcionales: Se introducen varios grupos funcionales en la estructura principal a través de reacciones de sustitución para mejorar su actividad biológica.

Purificación: El compuesto final se purifica mediante técnicas como la recristalización y la cromatografía para alcanzar una alta pureza.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando la síntesis automatizada y métodos de purificación de alto rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones

SBP-7455 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que puede alterar la actividad del compuesto.

Sustitución: Se utilizan varias reacciones de sustitución para introducir diferentes grupos funcionales, mejorando sus propiedades biológicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en condiciones controladas.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, cada uno con posibles actividades biológicas diferentes.

Aplicaciones Científicas De Investigación

Triple-Negative Breast Cancer (TNBC)

SBP-7455 has been extensively studied for its effects on TNBC, a subtype of breast cancer known for its aggressive nature and limited treatment options. Research indicates that:

- Inhibition of Autophagy : this compound potently inhibits starvation-induced autophagic flux in TNBC cells, which are often reliant on autophagy for survival. The compound has demonstrated an IC50 value of approximately 0.3 μM against MDA-MB-468 cell lines .

- Synergistic Effects with PARP Inhibitors : Studies have shown that combining this compound with the PARP inhibitor olaparib leads to synergistic cytotoxicity against TNBC cells, suggesting potential for enhanced therapeutic strategies .

Pancreatic Cancer

Recent studies have also explored the application of this compound in pancreatic cancer:

- Inhibition of Tumor Growth : In vitro experiments demonstrated that treatment with this compound resulted in significant inhibition of pancreatic tumor cell growth, particularly in MiaPaca2 cells. The compound reduced cell viability in a dose-dependent manner, with notable effects at concentrations as low as 0.5 µM .

- Combination Therapy Potential : The compound has shown promising results when combined with standard chemotherapy agents like gemcitabine and cisplatin. It enhances the response to these therapies by preventing autophagy induction, which is often a resistance mechanism employed by tumors .

Table 1: Summary of this compound Efficacy in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Triple-Negative Breast Cancer | MDA-MB-468 | 0.3 | Inhibition of autophagy |

| Pancreatic Cancer | MiaPaca2 | 0.5 | Inhibition of ULK1/2 |

| Pancreatic Cancer | BxPC3 | NA | Enhanced sensitivity to chemotherapy |

Case Study 1: Efficacy in TNBC Treatment

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on various TNBC cell lines. The results indicated that this compound not only inhibited autophagy but also significantly reduced cell viability when used in combination with PARP inhibitors. This suggests a potential clinical application for patients with TNBC who are resistant to standard treatments .

Case Study 2: Synergy with Chemotherapy

Another study focused on pancreatic cancer demonstrated that pre-treatment with this compound before administering chemotherapy agents led to reduced tumor growth and increased apoptosis rates compared to chemotherapy alone. This highlights the potential for using this compound as an adjunct therapy to improve outcomes in pancreatic cancer patients .

Mecanismo De Acción

SBP-7455 ejerce sus efectos inhibiendo la actividad enzimática de ULK1 y ULK2. Estas cinasas son cruciales para la iniciación de la autofagia, un proceso celular involucrado en la degradación y el reciclaje de los componentes celulares. Al inhibir ULK1 y ULK2, this compound bloquea eficazmente la autofagia, lo que lleva a la acumulación de orgánulos y proteínas dañados, lo que puede inducir la muerte celular en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

MRT68921: Otro inhibidor dual de ULK1 y ULK2, pero con diferentes perfiles de potencia y selectividad.

SBI-0206965: Un inhibidor selectivo de ULK1 con estructura química y actividad biológica distintas.

Inhibidores de GSK-3: Aunque no son inhibidores directos de ULK, afectan las vías de autofagia y se pueden comparar en términos de sus efectos sobre los procesos celulares.

Singularidad de SBP-7455

This compound destaca por su alta afinidad y la inhibición dual de ULK1 y ULK2, lo que lo convierte en una herramienta valiosa para estudiar la autofagia y un candidato prometedor para el desarrollo terapéutico en la investigación del cáncer .

Actividad Biológica

SBP-7455 is a novel small molecule inhibitor designed to target unc-51-like autophagy activating kinase 1 and 2 (ULK1/2), which play crucial roles in the regulation of autophagy—a cellular process involved in the degradation and recycling of cellular components. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of various cancers, including triple-negative breast cancer (TNBC) and pancreatic cancer.

This compound inhibits ULK1 and ULK2, thereby disrupting autophagy initiation. This inhibition is critical because autophagy can confer resistance to cancer therapies by allowing cancer cells to survive under stress conditions. The compound's design was based on enhancing the potency and bioavailability compared to its predecessor, SBI-0206965, which had limitations in oral absorption and systemic exposure .

Key Findings:

- Binding Affinity : this compound exhibits improved binding affinity for ULK1/2 compared to SBI-0206965, demonstrating a more potent inhibition of enzymatic activity in vitro and in cellular models .

- Cytotoxicity : In TNBC cells, this compound not only reduced cell viability but also displayed synergistic effects when combined with poly(ADP-ribose) polymerase (PARP) inhibitors like olaparib, enhancing cytotoxicity against resistant cancer cells .

- Dose-Dependent Inhibition : Studies have shown that this compound effectively inhibits ULK1 activity at lower concentrations than established inhibitors, indicating its specificity and potency .

Table 1: Summary of this compound Efficacy in Various Cancer Models

Case Studies

Case Study 1: Triple-Negative Breast Cancer

In a study involving MDA-MB-468 cells, this compound was administered alongside olaparib. The combination resulted in a significant decrease in cell viability compared to either agent alone, highlighting the potential for using ULK inhibitors to overcome resistance mechanisms associated with autophagy induction .

Case Study 2: Pancreatic Cancer

Research on pancreatic cancer cell lines (MiaPaca2) demonstrated that treatment with this compound led to a marked decrease in phosphorylation of ULK1 substrates such as Beclin, ATG13, and ATG14. This effect was linked to reduced autophagic activity and enhanced sensitivity to standard chemotherapy agents like gemcitabine .

Propiedades

IUPAC Name |

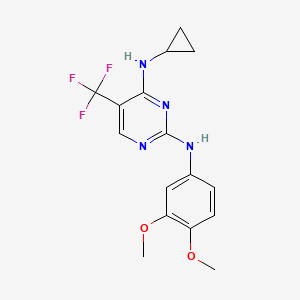

4-N-cyclopropyl-2-N-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O2/c1-24-12-6-5-10(7-13(12)25-2)22-15-20-8-11(16(17,18)19)14(23-15)21-9-3-4-9/h5-9H,3-4H2,1-2H3,(H2,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQROJYIEHOOQBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC3CC3)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.